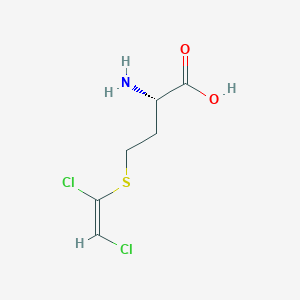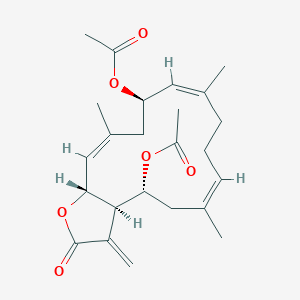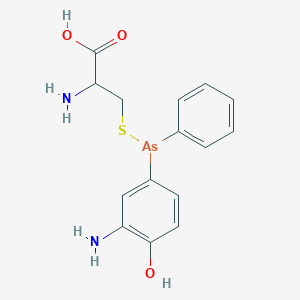![molecular formula C9H12N2O2 B217446 2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one CAS No. 110282-44-5](/img/structure/B217446.png)
2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one, also known as apigenin-7-O-glucoside, is a flavonoid compound found in many plants, including parsley, chamomile, and celery. It has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one-glucoside is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound-glucoside has a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which are involved in the development of chronic diseases such as cancer and heart disease. Additionally, it has been shown to reduce oxidative stress and improve antioxidant status in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one-glucoside in lab experiments is that it is a natural compound that is found in many plants, making it relatively easy to obtain. Additionally, it has been extensively studied for its potential health benefits, which makes it an attractive compound for researchers. However, one limitation is that it may not be as potent as other synthetic compounds that are used in lab experiments.
Future Directions
There are several future directions for research on 2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one-glucoside. One area of interest is its potential as a cancer treatment. Studies have shown that it may have anticancer properties, and further research is needed to determine its effectiveness in treating different types of cancer. Additionally, there is interest in its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, there is interest in exploring its potential as a natural alternative to synthetic antioxidants and anti-inflammatory drugs.
Synthesis Methods
Apigenin-7-O-glucoside can be synthesized through several methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation involves the use of enzymes to catalyze the attachment of a glucose molecule to apigenin, while chemical synthesis involves the use of chemical reactions to create the compound.
Scientific Research Applications
Apigenin-7-O-glucoside has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and cancer. Additionally, it has been found to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
properties
CAS RN |
110282-44-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[3-[4,5-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C22H22O9/c1-27-14-7-17(28-2)21-15(24)9-16(30-18(21)8-14)12-4-3-5-13(6-12)29-20-10-19(25)22(26,11-23)31-20/h3-9,19-20,23,25-26H,10-11H2,1-2H3 |
InChI Key |
NKBJLRQCKHCYPR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC=C3)OC4CC(C(O4)(CO)O)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC=C3)OC4CC(C(O4)(CO)O)O |
synonyms |
strobilanthin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)


![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)

![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)